Cas no 23758-80-7 (6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI))

6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) structure
23758-80-7 structure
Nombre del producto:6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)
Número CAS:23758-80-7
MF:C27H35NO4
Megavatios:437.571108102798
CID:258328
PubChem ID:15942835

6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)
    • 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propy...
    • Alletorphine
    • allethorphine
    • N-Allyletorphine
    • S-218M
    • Alletorfina
    • N-Allylnoretorphine
    • Alletorfina [INN-Spanish]
    • 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (5alpha,7alpha(R))-
    • 4UWR086NOA
    • 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine
    • Alletorphinum [INN-Latin]
    • R&S-218-M
    • R&S 218-M
    • 6,14-Ethenotetrahydrooripavine, 17-allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-
    • R&S-218M
    • 23758-80-7
    • (1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
    • 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (alphaR,5alpha,7alpha)-
    • UNII-4UWR086NOA
    • Alletorphinum
    • RX 218M
    • 12-Allyl-1,2,3a,8,9-hexahydro-5-hydroxy-2alpha(1(R)-hydroxy-1-methylbutyl)-3-methoxy-3,9a-etheno-9,9b-iminoethano-phenanthro-(4,5-bcd)-furan
    • ALLETORPHINE [INN]
    • 17-ALLYL-17-DEMETHYL-7.ALPHA.-((R)-1-HYDROXY-1-METHYLBUTYL)-6,14-ENDO-ETHENOTETRAHYDROORIPAVINE
    • Q4732178
    • DTXSID401029889
    • Alletorphine [INN:BAN]
    • Renchi: InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1
    • Clave inchi: OSQIRUUENNTOQL-OLNHVAIVSA-N
    • Sonrisas: CCCC([C@H]1C[C@]23[C@H]4CC5C=CC(O)=C6O[C@H]([C@@]2(C=56)CCN4CC=C)[C@]1(C=C3)OC)(C)O

Atributos calculados

  • Calidad precisa: 437.25700
  • Masa isotópica única: 437.256609
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 6
  • Complejidad: 831
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 6
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.2
  • Xlogp3: 3.8

Propiedades experimentales

  • índice de refracción: 1.642
  • PSA: 62.16000
  • Logp: 3.65770

6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Literatura relevante

  • 1. Synthesis based on cyclohexadienes. Part 34.1 A tandem cationic rearrangement–ene cyclisation route to 2-pupukeanone
    P. John Biju,Krishna Kaliappan,M. S. Laxmisha,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 2000 3714
  • 2. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidates
    Kan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029
  • 3. Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzine
    Michael J. Begley,Leslie Crombie,David Haigh,Raymond C. F. Jones,Steven Osborne,Richard A. B. Webster J. Chem. Soc. Perkin Trans. 1 1993 2027
  • 4. Synthesis based on cyclohexadienes. Part 24.1 A new total synthesis of pupukean-2-one and a facile entry to copa and ylanga type sesquiterpene skeletons
    Krishna Kaliappan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1997 3393
  • 5. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidates
    Kan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029
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